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molecular formula C18H19N3O2 B8563474 2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione CAS No. 88940-36-7

2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8563474
M. Wt: 309.4 g/mol
InChI Key: SVVQQOZFQDHYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551460

Procedure details

A solution of 23.2 g of 2-[6-(5-pyrimidinyl)hexyl]-1H-isoindole-1,3-(2H)-dione and 14.6 ml of hydrazine hydrate in 320 ml of ethanol was heated to reflux for 3 hours. The cooled mixture was filtered and the filtrate was concentrated and dissolved in dichloromethne. The solution was washed with 5% sodium hydroxide, dried and evaporated to an oil which was evaportively distilled to yield 12.0 g (90%) of 5-pyrimidinehexanamine, bp 120°-128° C./0.6 mm.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2C(=O)C3C(=CC=CC=3)C2=O)[CH:4]=[N:3][CH:2]=1.O.NN>C(O)C>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])[CH:4]=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
N1=CN=CC(=C1)CCCCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
14.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethne
WASH
Type
WASH
Details
The solution was washed with 5% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was evaportively distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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